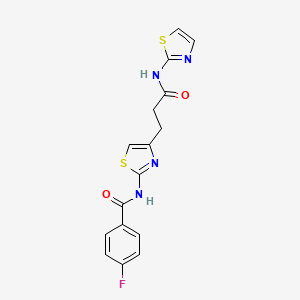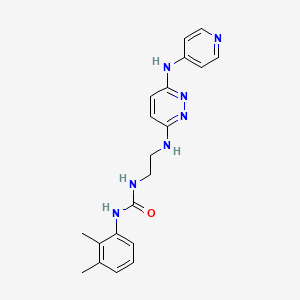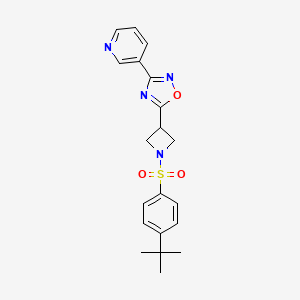
5-(1-((4-(Tert-butyl)phenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 5-(1-((4-(Tert-butyl)phenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound with the following properties:
- Molecular Formula : C20H22N4O3S
- Molecular Weight : 398.48 g/mol
- CAS Number : 1325686-17-6
- Appearance : White or colorless solid
- Solubility : Highly soluble in water and other polar solvents
Synthesis Analysis
- The synthetic routes for this compound are not explicitly mentioned in the available information.
Molecular Structure Analysis
- The compound consists of an imidazole ring (1,3-diazole) with additional substituents.
- The presence of the sulfonyl group and the tert-butylphenyl group contributes to its structure.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not provided in the available data.
Physical And Chemical Properties Analysis
- The compound is a white or colorless solid.
- It is highly soluble in water and other polar solvents.
Applications De Recherche Scientifique
Synthesis and Anticancer Applications
Research has demonstrated the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, exploring their anticancer activities. The study aimed to enhance the biological activity of 1,3,4-oxadiazole derivatives through the incorporation of a tetrahydropyridine (THP) moiety, known for its potential in improving pharmacological profiles. This approach led to the development of novel compounds evaluated for their cytotoxicity against breast cancer cell lines, displaying moderate activity and indicating the therapeutic potential of these synthesized compounds in cancer treatment (Redda & Gangapuram, 2007).
Antimicrobial and Antifungal Activities
The development and evaluation of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives have been documented, with these compounds undergoing testing for antibacterial and antifungal activities. This research underscores the antimicrobial potential of azetidinone derivatives, contributing to the search for new antibacterial and antifungal agents (Shah et al., 2014).
Role in Organic Light-Emitting Diodes (OLEDs)
Another interesting application is found in the field of electronics, where oxadiazole derivatives, such as those containing pyridinyl groups, have been synthesized for use in organic light-emitting diodes (OLEDs). These compounds have demonstrated significant efficiency as electron-transporting and exciton-blocking materials, contributing to the development of high-efficiency OLEDs with reduced driving voltages and improved performance across the spectrum of basic colors (Shih et al., 2015).
Antimicrobial and Antitubercular Agents
Furthermore, benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies were conducted to understand their mechanisms, highlighting their potential as antitubercular agents, with some compounds showing good activity against various bacterial strains, including M. tuberculosis (Shingare et al., 2022).
Safety And Hazards
- The product is not intended for human or veterinary use.
- For research use only.
Orientations Futures
- Further research is needed to explore its pharmacological activities and potential applications.
Please note that the information provided here is based on available data, and additional research may be required for a more comprehensive analysis. If you have any specific questions or need further details, feel free to ask! 😊
Propriétés
IUPAC Name |
5-[1-(4-tert-butylphenyl)sulfonylazetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-20(2,3)16-6-8-17(9-7-16)28(25,26)24-12-15(13-24)19-22-18(23-27-19)14-5-4-10-21-11-14/h4-11,15H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDMRIVIAWTHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((4-(Tert-butyl)phenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2723576.png)
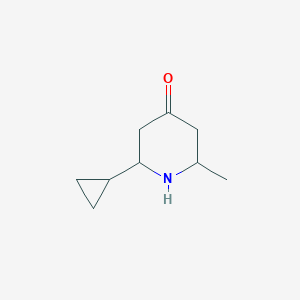
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2723578.png)
![N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2723580.png)
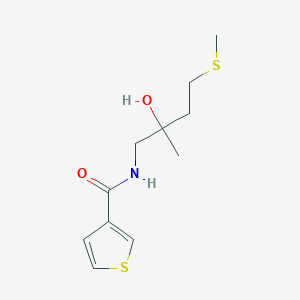
![(4-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2723582.png)
![N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2723583.png)
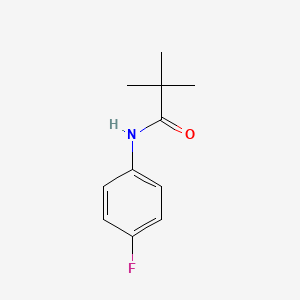
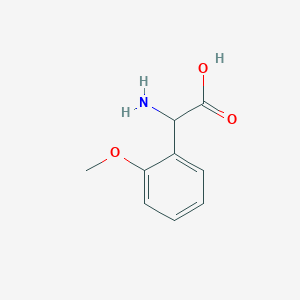
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2723590.png)
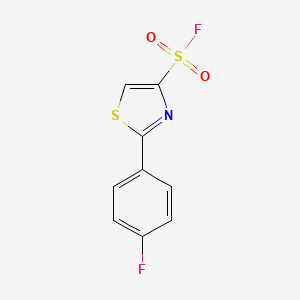
![cyclopropyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2723596.png)
